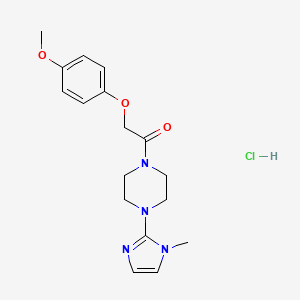![molecular formula C28H25BrN2O3 B2494055 (5Z)-3-(4-acetylphenyl)-5-[(4-bromophenyl)methylidene]-2-(4-butoxyphenyl)imidazol-4-one CAS No. 313973-77-2](/img/structure/B2494055.png)
(5Z)-3-(4-acetylphenyl)-5-[(4-bromophenyl)methylidene]-2-(4-butoxyphenyl)imidazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The interest in imidazol-4-one derivatives stems from their versatile chemical structure, enabling a broad spectrum of chemical reactions and potential applications in material science, pharmaceuticals, and organic chemistry. Compounds like "(5Z)-3-(4-acetylphenyl)-5-[(4-bromophenyl)methylidene]-2-(4-butoxyphenyl)imidazol-4-one" are notable for their structural complexity and functional group diversity, offering unique reactivity and interaction possibilities.
Synthesis Analysis
The synthesis of complex imidazol-4-one derivatives generally involves multistep synthetic routes, including condensation reactions, cyclization, and substitution processes. Techniques like the one-pot synthesis of substituted 4-arylidene imidazolin-5-ones from amino acid methyl esters, isocyanates, and α-bromoketones demonstrate the synthetic accessibility of such compounds (Haung et al., 2019).
Molecular Structure Analysis
The molecular structure of imidazol-4-one derivatives is characterized by the presence of a planar imidazole ring, often with substantial conjugation involving adjacent phenyl rings or substituents, affecting the molecule's electronic properties and reactivity. Crystal structure determination by X-ray diffraction is a common method to elucidate the molecular geometry, as seen in related compounds (Sowmya et al., 2020).
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Compounds structurally related to (5Z)-3-(4-acetylphenyl)-5-[(4-bromophenyl)methylidene]-2-(4-butoxyphenyl)imidazol-4-one have been synthesized and their antimicrobial and antioxidant activities explored. Specifically, imidazolones linked with chalcone structures have shown potential as antimicrobial agents against gram-positive and gram-negative bacteria and as antioxidants. The molecular synthesis involves condensation reactions and the structures are confirmed through various spectral studies (Sadula et al., 2014).
Characterization and Antimicrobial Properties
Another study synthesized and characterized derivatives of 4-{4-(2-Methyl-4-Benzylidene-5-Oxo-Imidazol-1-Yl)Phenyl}-6-(Substitutedphenyl)-5,6-Dihydropyrimidin-2-one and investigated their antimicrobial activities. These compounds, synthesized through refluxation and condensation processes, were tested for antimicrobial properties, providing insights into their potential application in battling infections (Patel et al., 2010).
Spectroscopic and Thermodynamic Analysis
The spectroscopic and thermodynamic properties of structurally related compounds have been analyzed to understand their stability and potential applications. Studies involving Hartree Fock Theory and Density Functional Theory provide insights into the atomic charges, thermodynamic properties, and stability arising from hyperconjugative interactions and charge delocalization within these molecules (Uppal et al., 2019).
Propiedades
IUPAC Name |
(5Z)-3-(4-acetylphenyl)-5-[(4-bromophenyl)methylidene]-2-(4-butoxyphenyl)imidazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25BrN2O3/c1-3-4-17-34-25-15-9-22(10-16-25)27-30-26(18-20-5-11-23(29)12-6-20)28(33)31(27)24-13-7-21(8-14-24)19(2)32/h5-16,18H,3-4,17H2,1-2H3/b26-18- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQDGBXOKWQZCY-ITYLOYPMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)Br)C(=O)N2C4=CC=C(C=C4)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C2=N/C(=C\C3=CC=C(C=C3)Br)/C(=O)N2C4=CC=C(C=C4)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

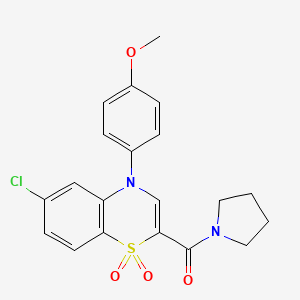
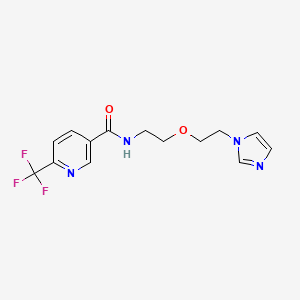


![N-(4-ethylbenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2493976.png)
![7-butyl-5-((2-chloro-6-fluorobenzyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2493983.png)
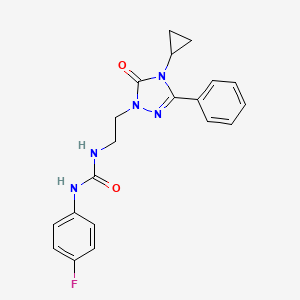
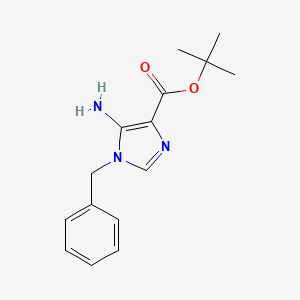
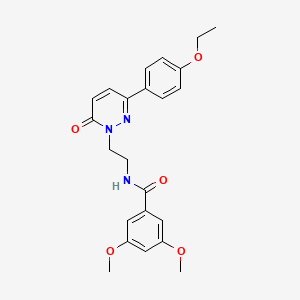
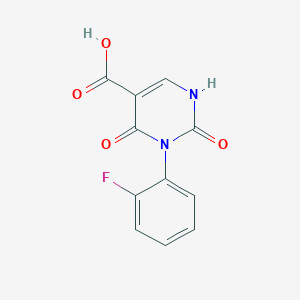

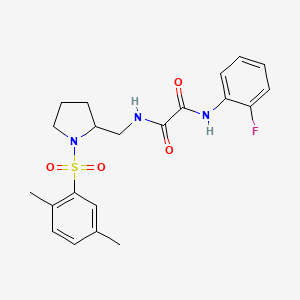
![methyl 2-(benzo[d]thiazole-2-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2493994.png)
